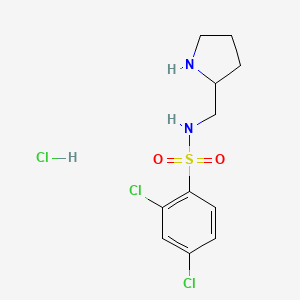

2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride

Descripción

This compound is a benzenesulfonamide derivative featuring a 2,4-dichloro-substituted benzene ring linked to a pyrrolidin-2-ylmethylamine moiety via a sulfonamide bridge, with a hydrochloride counterion. 2-ylmethyl) .

Propiedades

IUPAC Name |

2,4-dichloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2O2S.ClH/c12-8-3-4-11(10(13)6-8)18(16,17)15-7-9-2-1-5-14-9;/h3-4,6,9,14-15H,1-2,5,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAASBHVNOLJJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This includes maintaining the appropriate temperature, solvent, and reagent concentrations to achieve high yield and purity.

Análisis De Reacciones Químicas

Reaction Mechanism

Step 1: Formation of 2,4-dichlorobenzenesulfonyl chloride

1,3-dichlorobenzene reacts with chlorosulfonic acid (ClSO₃H) at 0°C to form the sulfonic acid, which is then converted to the sulfonyl chloride upon treatment with excess chlorosulfonic acid. The reaction is quenched by pouring into crushed ice, and the product is extracted with chloroform .

Step 2: Coupling with pyrrolidin-2-ylmethylamine

The sulfonyl chloride reacts with pyrrolidin-2-ylmethylamine in the presence of a base (e.g., DMAP) in dichloromethane. This step forms the sulfonamide via nucleophilic substitution, displacing the chloride ion .

Step 3: Hydrochloride salt formation

The sulfonamide is treated with HCl to generate the hydrochloride salt, which is purified via recrystallization or filtration .

3.1. Preparation of 2,4-dichlorobenzenesulfonyl chloride

| Reagent | Quantity | Conditions |

|---|---|---|

| 1,3-dichlorobenzene | 10 cc | Chloroform (40 cc) |

| Chlorosulfonic acid | 25 cc | 0°C, dropwise addition |

| Workup | Crushed ice | Isolation via chloroform extraction |

Procedure: 1,3-dichlorobenzene is dissolved in chloroform and treated with chlorosulfonic acid at 0°C. After quenching, the product is isolated and purified .

3.3. Hydrochloride salt formation

| Reagent | Quantity | Conditions |

|---|---|---|

| Sulfonamide | 1 eq | HCl, aqueous |

| Workup | Na₂CO₃ | Extraction |

Procedure: The sulfonamide is dissolved in methanol and treated with HCl. The mixture is neutralized with Na₂CO₃, and the salt is isolated .

4.1. Conformational Analysis

In analogous sulfonamides (e.g., 2,4-dichloro-N-(2-chlorophenyl)benzenesulfonamide), the N–H bond adopts a syn conformation relative to the ortho-Cl substituent in the aniline ring . The sulfonyl and aromatic rings typically form a dihedral angle of 44.6–80.5°, influenced by substituent positions .

4.2. Intermolecular Interactions

Sulfonamides often engage in N–H···O hydrogen bonding, forming dimers or extended networks in the crystal lattice . For example, in 2,4-dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide, molecules form chains via N–H···O bonds and π-π interactions .

5.1. Key Reaction Parameters

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| Sulfonic acid formation | Chlorosulfonic acid | 0°C, chloroform | N/A |

| Sulfonamide synthesis | Pyrrolidin-2-ylmethylamine | DMAP, dichloromethane | 53–87% |

| Hydrochloride salt formation | HCl | Aqueous Na₂CO₃ | N/A |

Note: Yields are inferred from analogous reactions .

5.2. Structural Parameters (Analogous Compounds)

| Parameter | Value | Compound |

|---|---|---|

| Dihedral angle (sulfonyl/benzene) | 44.6° | 2,4-dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide |

| N–H···O hydrogen bonding | Present | 2,4-dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide |

Research Findings

-

Substituent effects : Chlorine substitution patterns (e.g., ortho, meta, para) significantly influence conformational preferences and hydrogen bonding in sulfonamides .

-

Synthetic versatility : The use of DMAP as a catalyst in dichloromethane enhances coupling efficiency during sulfonamide formation .

-

Biological relevance : Sulfonamide-based compounds (e.g., chalcone derivatives) show anticancer activity, though this specific compound’s biological profile is not detailed in the provided sources .

This synthesis leverages established sulfonamide chemistry, with structural insights derived from analogous compounds. Further experimental validation would confirm the exact parameters for this specific hydrochloride salt.

Aplicaciones Científicas De Investigación

Antibacterial Properties

Sulfonamides, including 2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride, are known for their antibacterial activity. They function by inhibiting bacterial folic acid synthesis, which is essential for DNA and RNA synthesis. The compound has shown effectiveness against various bacterial strains, making it a candidate for further development in treating bacterial infections.

Case Study: Efficacy Against Specific Bacteria

A study conducted on the antibacterial efficacy of various sulfonamides demonstrated that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups enhanced the antibacterial properties of these compounds .

Anticancer Activity

Recent research has highlighted the potential of this compound in cancer therapy. Its structural characteristics allow it to interact with various biological targets involved in cancer cell proliferation and survival.

Case Study: Inhibition of Cancer Cell Growth

In vitro studies have shown that derivatives of this compound can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. For instance, a derivative exhibited an IC50 value of 5.71 μM against breast cancer cells (MCF-7), indicating potent anticancer activity compared to standard chemotherapeutics . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antiviral Potential

Emerging evidence suggests that compounds with similar structures may possess antiviral properties. The sulfonamide group has been associated with inhibition of viral replication in various studies.

Case Study: Antiviral Activity Against HIV

Research on related compounds has indicated potential efficacy against HIV and other viruses. For example, certain sulfonamide derivatives have demonstrated the ability to reduce viral load in infected cells by interfering with viral entry or replication processes . Further exploration into the antiviral applications of this compound could yield promising results.

Other Therapeutic Applications

Beyond antibacterial and anticancer activities, this compound may also have applications in treating other diseases due to its unique chemical structure.

Potential Uses:

- Anticonvulsant Activity: Some studies have suggested that related compounds exhibit anticonvulsant properties, indicating a possible application in managing epilepsy .

- Anti-inflammatory Effects: Sulfonamides are also being investigated for their anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .

Comparación Con Compuestos Similares

Structural Analogues and Molecular Parameters

Key Observations:

- Substituent Effects: The pyrrolidine-based derivatives (e.g., 2-ylmethyl vs. For example, the 3-yl variant (CAS 1354018-64-6) has a molecular weight of 331.65, closely matching the inferred value for the target compound .

- Crystallographic Conformation : In 2,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide, the C–SO₂–NH–C torsion angle of 67.8° indicates significant molecular twisting, which may affect packing efficiency and intermolecular interactions (e.g., N–H⋯O hydrogen bonding leading to dimer formation) .

Physicochemical and Stability Profiles

- Melting Points : Benzenesulfonamide derivatives typically exhibit high melting points (e.g., 152–154°C for benzenesulfonamide ), though substituents like pyrrolidine or chlorophenyl groups may alter thermal stability.

- Storage : Hydrochloride salts (e.g., CAS 1354018-64-6) require storage under inert atmospheres at room temperature to prevent degradation .

Actividad Biológica

2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride (CAS No. 1353958-35-6) is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H15Cl3N2O2S

- Molecular Weight : 345.67 g/mol

- CAS Number : 1353958-35-6

- Structural Formula :

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, likely due to its ability to inhibit bacterial dihydropteroate synthase, a crucial enzyme in folate synthesis.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 12 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been noted for its ability to inhibit cell proliferation in various cancer cell lines, including colon and breast cancer cells.

A study highlighted the compound's effectiveness in reducing cell viability in HCT-15 colon carcinoma cells with an IC50 value of approximately 20 µM, indicating a promising therapeutic index.

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HCT-15 | 20 | Induction of apoptosis | |

| MCF-7 | 25 | Cell cycle arrest at G1 phase |

The proposed mechanism of action for the biological activity of this compound involves:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical metabolic pathways within bacteria and cancer cells.

- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to programmed cell death.

- Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest, particularly affecting the G1 phase, which is crucial for DNA synthesis.

Case Studies and Research Findings

Several key studies have contributed to understanding the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- Conducted by researchers exploring new antibacterial agents.

- The study found that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

-

Cancer Cell Proliferation Inhibition :

- A study published in a peer-reviewed journal reported that treatment with this sulfonamide resulted in a marked decrease in proliferation rates of several cancer cell lines.

- The study concluded that further investigation into its mechanism could lead to new cancer therapies.

-

Synergistic Effects with Other Drugs :

- Research indicated that when combined with other chemotherapeutic agents, this compound could enhance the overall efficacy against resistant cancer cell lines.

Q & A

Q. What are the recommended methods for synthesizing 2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride with high purity?

Methodological Answer: Synthesis typically involves coupling 2,4-dichlorobenzenesulfonyl chloride with a pyrrolidine-derived amine precursor. Key steps include:

- Stepwise sulfonamide formation : React the sulfonyl chloride with (pyrrolidin-2-ylmethyl)amine under inert conditions (e.g., nitrogen atmosphere) at 0–5°C to minimize side reactions.

- Purity monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and confirm intermediate purity .

- Acidification for hydrochloride salt formation : Treat the free base with HCl in anhydrous ethanol, followed by recrystallization from acetonitrile to isolate the hydrochloride salt .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the sulfonamide linkage, pyrrolidine ring protons, and chloride counterion.

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding interactions (e.g., sulfonamide S=O···H-N motifs) .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns .

Q. What strategies optimize solubility and stability for in vitro assays?

Methodological Answer:

- Solubility screening : Test solvents like DMSO, PBS (pH 7.4), or cyclodextrin-based solutions. Use dynamic light scattering (DLS) to detect aggregation.

- Stability under physiological conditions : Incubate the compound in PBS at 37°C for 24–72 hours and analyze degradation via LC-MS. Adjust buffer pH (5.0–7.4) to identify optimal storage conditions .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

Methodological Answer:

- In silico docking : Use PubChem-derived 3D structures (CID: [retrieve from or 8]) to model interactions with target proteins (e.g., enzymes or receptors).

- In vitro enzyme inhibition assays : Design dose-response experiments with recombinant enzymes, measuring IC values via fluorometric or colorimetric substrates .

- Cellular uptake studies : Employ fluorescent analogs or radiolabeled compounds to track intracellular localization using confocal microscopy .

Q. How should stability studies be designed to assess environmental or metabolic degradation?

Methodological Answer:

- Hydrolytic degradation : Expose the compound to buffers at varying pH (2.0–9.0) and temperatures (25–50°C). Quantify degradation products via LC-MS/MS and identify cleavage sites (e.g., sulfonamide bond) .

- Photolytic stability : Use UV-Vis irradiation (254–365 nm) in a photoreactor and monitor degradation kinetics with HPLC-PDA .

- Microsomal metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor, followed by metabolite profiling .

Q. How can contradictory data in biological activity assays be resolved?

Methodological Answer:

- Cross-validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays).

- Dose-response normalization : Account for batch-to-batch variability by standardizing compound purity (≥95% via HPLC) and solvent concentrations .

- Off-target screening : Use kinase profiling panels or proteome arrays to identify non-specific interactions .

Q. What computational methods predict enantiomer-specific effects for chiral analogs?

Methodological Answer:

- Molecular dynamics (MD) simulations : Compare binding free energies of (R)- and (S)-enantiomers with target proteins using AMBER or GROMACS .

- Chiral chromatography : Separate enantiomers via chiral stationary phases (e.g., amylose or cellulose derivatives) and correlate elution order with biological activity .

Q. How can researchers model the compound’s pharmacokinetic properties?

Methodological Answer:

- Physiologically based pharmacokinetic (PBPK) modeling : Input physicochemical data (logP, pKa) from PubChem to simulate absorption/distribution .

- Plasma protein binding assays : Use equilibrium dialysis or ultrafiltration to measure unbound fraction .

- In vivo pharmacokinetics : Administer the compound to rodent models and quantify plasma levels via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.